molecular formula C9H5F3N2S B2482848 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine CAS No. 2241142-03-8

4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine

Cat. No. B2482848
CAS RN: 2241142-03-8
M. Wt: 230.21
InChI Key: SHGNXGPJVMZSRO-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine is a compound of interest due to its incorporation in various chemical syntheses and potential biological activities. Its structure features a thiazole ring substituted with fluoro and difluorophenyl groups, which are common functionalities in pharmaceuticals and agrochemicals due to their influence on bioactivity and molecular stability.

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives, including 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, often involves the reaction of corresponding amines with carbon disulfide, halogenated compounds, or isothiocyanates in the presence of base. A specific example includes the synthesis of thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit, showcasing the importance of NMR spectroscopy and elemental analysis in confirming the structure of newly synthesized compounds (Liu, Dai, & Fang, 2011).

Scientific Research Applications

Synthesis and Biological Activities

4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine and its derivatives have been explored for their synthesis and potential biological activities. Notably, thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit have shown promising antifungal and plant-growth-regulatory activities (Jian‐Bing Liu, H. Dai, & Jianxin Fang, 2011).

Corrosion Inhibition

Studies involving density functional theory (DFT) calculations and molecular dynamics simulations have been conducted to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including those similar to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, against corrosion of iron (S. Kaya, C. Kaya, et al., 2016).

Spectroscopic Characterization and Crystallography

Spectroscopic features and molecular structures of compounds similar to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, such as 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have been determined using single-crystal X-ray analysis and vibrational spectroscopy. These studies help in understanding the properties of these compounds in various states (Thuraya Al-Harthy et al., 2019).

Antimicrobial Screening

Certain fluoro substituted sulphonamide benzothiazole compounds, which are structurally related to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, have been synthesized and screened for their antimicrobial activities. These compounds have shown significant potential in this area, indicating the relevance of such structures in antimicrobial research (V. Jagtap et al., 2010).

Two-Photon Absorption

Research into the synthesis of new fluorene derivatives, including those related to 4-(2,4-Difluorophenyl)-5-fluoro-1,3-thiazol-2-amine, has shown potential applications in two-photon fluorescence microscopy. These compounds demonstrate high two-photon absorptivity, making them suitable for advanced imaging techniques (Belfield et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some fluorinated compounds are known to exhibit a broad range of biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. This includes avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using in a well-ventilated area .

properties

IUPAC Name

4-(2,4-difluorophenyl)-5-fluoro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2S/c10-4-1-2-5(6(11)3-4)7-8(12)15-9(13)14-7/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGNXGPJVMZSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(SC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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